N-(1-benzyl-4-piperidinyl)-3-methyl-1-benzofuran-2-carboxamide
Overview
Description
N-(1-benzyl-4-piperidinyl)-3-methyl-1-benzofuran-2-carboxamide, commonly known as BRL-15572, is a small molecule antagonist of the ghrelin receptor. Ghrelin is a hormone that stimulates appetite and food intake, and the ghrelin receptor is a potential target for the treatment of obesity and other metabolic disorders. BRL-15572 has been synthesized and studied for its potential therapeutic applications.
Mechanism of Action
BRL-15572 is a selective antagonist of the ghrelin receptor, which means it blocks the binding of ghrelin to the receptor and prevents its activation. Ghrelin is a peptide hormone secreted by the stomach and other tissues that stimulates appetite and food intake. The ghrelin receptor is expressed in the hypothalamus and other brain regions, as well as in peripheral tissues such as the pancreas and adipose tissue. By blocking the ghrelin receptor, BRL-15572 can reduce food intake and promote weight loss.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have a number of biochemical and physiological effects in animal models. In rats, BRL-15572 has been shown to reduce food intake and body weight, as well as improve glucose tolerance and insulin sensitivity. The compound has also been shown to decrease circulating levels of ghrelin and other hormones involved in appetite regulation. In addition, BRL-15572 has been shown to have anti-inflammatory effects in adipose tissue and to reduce liver fat accumulation.
Advantages and Limitations for Lab Experiments
One advantage of using BRL-15572 in lab experiments is its selectivity for the ghrelin receptor, which allows for specific targeting of this pathway. Another advantage is its moderate solubility in water, which makes it suitable for in vitro and in vivo studies. However, one limitation of using BRL-15572 is its moderate potency, which means higher concentrations may be required to achieve significant effects. Another limitation is the potential for off-target effects, which may complicate interpretation of results.
Future Directions
There are several potential future directions for research on BRL-15572 and related compounds. One direction is to further investigate the mechanism of action of ghrelin and the ghrelin receptor in metabolism and disease. Another direction is to develop more potent and selective antagonists of the ghrelin receptor for use in therapeutic applications. Additionally, BRL-15572 and related compounds could be tested in combination with other agents for synergistic effects on appetite regulation and metabolism.
Scientific Research Applications
BRL-15572 has been used in scientific research to study the ghrelin receptor and its role in appetite regulation and metabolism. The compound has been used in in vitro assays to measure receptor binding and signaling, as well as in in vivo studies to evaluate its effects on food intake, body weight, and glucose metabolism. BRL-15572 has also been used in animal models of obesity and diabetes to test its potential therapeutic benefits.
properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-3-methyl-1-benzofuran-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-16-19-9-5-6-10-20(19)26-21(16)22(25)23-18-11-13-24(14-12-18)15-17-7-3-2-4-8-17/h2-10,18H,11-15H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAJWUQRSVNGMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3CCN(CC3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.